Biotin-11-dutp

Übersicht

Beschreibung

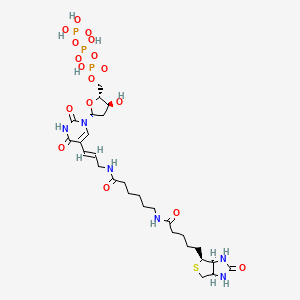

Biotin-11-2’-deoxyuridine-5’-triphosphate is a biotinylated nucleotide analog used primarily for non-radioactive labeling of deoxyribonucleic acid. This compound is designed to be incorporated into deoxyribonucleic acid during enzymatic reactions, replacing its natural counterpart, deoxythymidine triphosphate. The biotin moiety allows for subsequent detection using streptavidin conjugates, making it a valuable tool in molecular biology and biochemical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Biotin-11-2’-deoxyuridine-5’-triphosphate is synthesized through a multi-step chemical process. The synthesis begins with the preparation of biotinylated uridine derivatives, which are then converted into their triphosphate forms. The key steps involve:

Biotinylation of Uridine: Uridine is reacted with biotinylation reagents to attach the biotin moiety to the uridine molecule.

Phosphorylation: The biotinylated uridine is then phosphorylated to form the triphosphate derivative. .

Industrial Production Methods

Industrial production of Biotin-11-2’-deoxyuridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Biotinylation: Using automated synthesizers to biotinylate uridine derivatives efficiently.

High-throughput Phosphorylation: Employing high-throughput reactors for the phosphorylation step to ensure consistent quality and yield.

Purification: The final product is purified using techniques such as high-performance liquid chromatography to achieve high purity levels

Analyse Chemischer Reaktionen

Types of Reactions

Biotin-11-2’-deoxyuridine-5’-triphosphate primarily undergoes enzymatic incorporation reactions. These include:

Polymerase Chain Reaction: Incorporation into deoxyribonucleic acid during polymerase chain reaction using Taq polymerase.

Nick Translation: Incorporation into deoxyribonucleic acid during nick translation using deoxyribonuclease I and deoxyribonucleic acid polymerase I.

Primer Extension: Incorporation into deoxyribonucleic acid during primer extension using Klenow fragment

Common Reagents and Conditions

Enzymes: Taq polymerase, deoxyribonuclease I, deoxyribonucleic acid polymerase I, Klenow fragment.

Buffers: Tris-HCl buffer, magnesium chloride, deoxyribonucleoside triphosphates.

Conditions: Typically performed at pH 7.5 and temperatures ranging from 25°C to 72°C depending on the specific enzymatic reaction

Major Products

The major product formed from these reactions is biotin-labeled deoxyribonucleic acid, which can be detected using streptavidin conjugates .

Wissenschaftliche Forschungsanwendungen

PCR and Nick Translation

Biotin-11-dUTP serves as a substitute for deoxythymidine triphosphate (dTTP) in polymerase chain reactions (PCR) and nick translation processes. The incorporation of this compound into DNA allows for subsequent detection using streptavidin or avidin conjugates, which can be linked to various detection methods such as fluorescence or enzyme-linked assays.

Optimal Ratios

For optimal incorporation during PCR, a common recommendation is to use a 50% ratio of this compound to dTTP. This balance ensures efficient labeling while maintaining the fidelity of the PCR process .

cDNA Synthesis

This compound is also employed in the synthesis of complementary DNA (cDNA). It can be incorporated during reverse transcription reactions, allowing researchers to label cDNA for downstream applications such as hybridization assays and microarray analysis.

Detection Techniques

The biotin-labeled cDNA can be detected using streptavidin-horseradish peroxidase (HRP) conjugates or other biotin-binding proteins, facilitating sensitive and specific detection .

In Situ Hybridization

In situ hybridization (ISH) techniques utilize this compound-labeled probes to visualize specific nucleic acid sequences within fixed tissues or cells. The biotin moiety allows for enhanced signal amplification through tyramide signal amplification (TSA), improving the sensitivity of ISH assays.

Case Study: Chromosomal Mapping

Recombinant cosmids labeled with this compound were used as probes for physical mapping in studies involving metaphase chromosomes. This approach has been instrumental in understanding genetic disorders associated with chromosomal abnormalities .

Apoptosis Assays

This compound is suitable for apoptosis assays, particularly in detecting fragmented DNA typical of apoptotic cells. By incorporating this compound into the ends of fragmented DNA during nick translation, researchers can employ streptavidin-based detection methods to quantify apoptotic cells effectively .

Labeling Efficiency and Optimization

The efficiency of this compound incorporation can vary based on several factors, including the type of DNA polymerase used and the specific conditions of the reaction. Studies have shown that using family B-type polymerases like VentR (exo-) DNA polymerase can enhance labeling efficiency compared to traditional Taq DNA polymerase .

Comparative Data Table

| Application | Description | Key Benefits |

|---|---|---|

| PCR | Substitute for dTTP; incorporated into amplicons | Non-radioactive, high sensitivity |

| cDNA Synthesis | Used during reverse transcription | Enables tracking of cDNA |

| In Situ Hybridization | Probes labeled with this compound for tissue analysis | Enhanced signal detection via TSA |

| Apoptosis Assays | Detects fragmented DNA in apoptotic cells | Specific quantification of cell death |

| Labeling Optimization | Varies with polymerase type; optimization recommended | Improved incorporation rates |

Wirkmechanismus

Biotin-11-2’-deoxyuridine-5’-triphosphate exerts its effects by being enzymatically incorporated into deoxyribonucleic acid during synthesis. The biotin moiety attached to the uridine allows for subsequent detection using streptavidin conjugates. The molecular targets include deoxyribonucleic acid polymerases and other enzymes involved in deoxyribonucleic acid synthesis. The pathways involved are those related to deoxyribonucleic acid replication and repair .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Biotin-16-2’-deoxyuridine-5’-triphosphate

- Biotin-11-2’-deoxycytidine-5’-triphosphate

- Digoxigenin-11-2’-deoxyuridine-5’-triphosphate

Uniqueness

Biotin-11-2’-deoxyuridine-5’-triphosphate is unique due to its optimal linker length, which ensures efficient incorporation into deoxyribonucleic acid and effective interaction with streptavidin conjugates. This makes it particularly suitable for a wide range of molecular biology applications .

Biologische Aktivität

Biotin-11-dUTP (deoxyuridine triphosphate) is a biotin-labeled nucleotide that plays a crucial role in molecular biology, particularly in DNA labeling and detection techniques. Its unique structure, characterized by an 11-atom linker between the biotin moiety and dUTP, enhances its incorporation into DNA and interaction with avidin or streptavidin. This article delves into the biological activity of this compound, highlighting its applications, mechanisms, and research findings.

Structure and Properties

This compound is chemically defined as 2'-deoxy-5-[(1E)-3-[[6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-1-oxohexyl]amino]-1-propen-1-yl]uridine 5'-(tetra(triethylammonium) triphosphate) with a molecular formula of . The linker length is significant as it influences both the efficiency of incorporation into DNA and the binding affinity to streptavidin .

Applications in Molecular Biology

This compound is widely utilized in various molecular biology techniques:

- PCR (Polymerase Chain Reaction) : It serves as a substitute for dTTP in PCR, allowing for the amplification of biotin-labeled DNA.

- Nick Translation : This method incorporates this compound into DNA fragments, facilitating subsequent detection.

- Reverse Transcription : Used in synthesizing cDNA from RNA templates, enabling the study of gene expression.

- Apoptosis Assays : Its incorporation into DNA allows for the detection of apoptotic cells by identifying fragmented DNA .

The biological activity of this compound primarily revolves around its incorporation into nucleic acids. Upon enzymatic incorporation, the resulting biotin-labeled DNA can be detected using various methods:

- Streptavidin Conjugates : Biotin's strong affinity for streptavidin allows for sensitive detection using horseradish peroxidase (HRP) or alkaline phosphatase (AP) conjugates.

- Fluorescent Dyes : Biotin-labeled probes can be conjugated with fluorescent dyes for visualization under a microscope.

- Magnetic Beads : The biotin-streptavidin interaction can be utilized for isolating biotinylated DNA via magnetic separation techniques .

Research Findings and Case Studies

Several studies have highlighted the efficacy and versatility of this compound in various applications:

Table 1: Summary of Research Findings

Eigenschaften

IUPAC Name |

[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45N6O17P3S/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43)/b7-6+/t18-,19-,20+,21-,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRNEVJSOSKAOC-VPHBQDTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45N6O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

862.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86303-25-5 | |

| Record name | Biotin-11-dutp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086303255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.